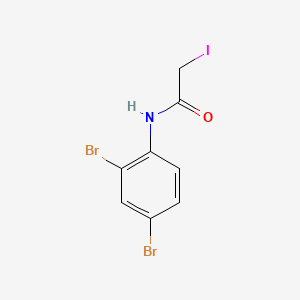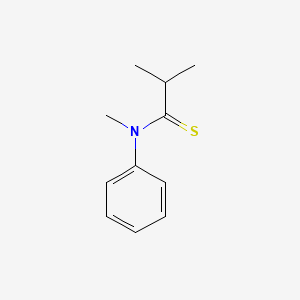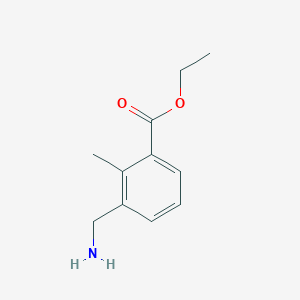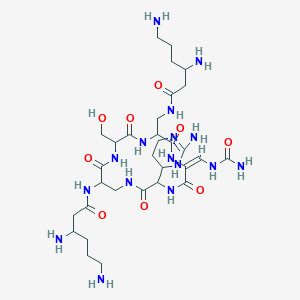
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, and it contains two tert-butyl groups at the 4 and 7 positions. The presence of these tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- can be synthesized through the condensation of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- often involves the use of concentrated aqueous alkaline solutions in the presence of tetraalkylammonium or phosphonium salts . Sometimes, alkyl iodides are also used to facilitate the reaction . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound is prone to electrophilic substitution reactions due to the electron-rich nature of the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- involves its interaction with cytochrome P450 enzymes. The compound regulates cytochrome P450-dependent drug oxidation, which is crucial in the process of drug metabolism and elimination from the body . The presence of the methylenedioxy bridge allows for hydrogen abstraction, forming a methylenedioxybenzene radical that interacts with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl groups, which enhance its stability and reactivity compared to other benzodioxole derivatives . These groups also influence the compound’s interaction with enzymes and its overall chemical behavior .
Eigenschaften
CAS-Nummer |
76588-54-0 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
4,7-ditert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(15(4,5)6)13-12(10)16-9-17-13/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
XHNZBOQQCNCBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


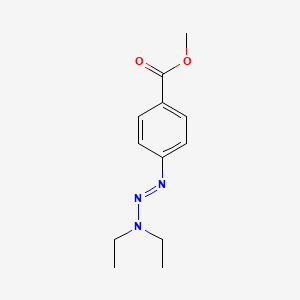
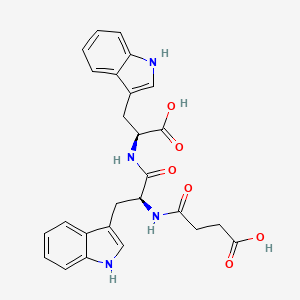


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
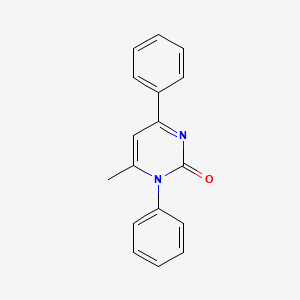
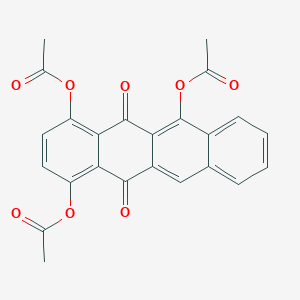
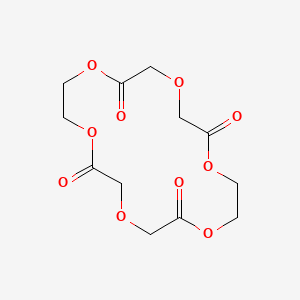
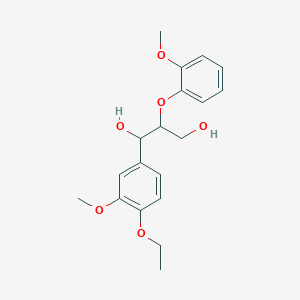
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
